molecular formula C17H27N3O2 B11831183 tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B11831183
M. Wt: 305.4 g/mol
InChI Key: JFAGLBVVIOGBJB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Protection of the Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions during subsequent steps.

    Final Coupling Reaction: The protected piperidine and pyridine intermediates are coupled under specific reaction conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridine moiety to piperidine, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted piperidine or pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a drug candidate due to its structural features.
  • Evaluated for its pharmacological properties in preclinical studies.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine and piperidine rings allows for favorable interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While all these compounds contain a piperidine or piperazine ring, the substituents on the ring differ, leading to variations in their chemical and biological properties.
  • Unique Features: tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate is unique due to the presence of both the pyridine and piperidine rings, which may confer distinct pharmacological properties.
  • Applications: The specific applications of these compounds can vary based on their structural features and reactivity.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(2-amino-1-pyridin-3-ylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-11,18H2,1-3H3

InChI Key

JFAGLBVVIOGBJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CN=CC=C2

Origin of Product

United States

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